molecular formula C5H14Cl2N2 B13129216 2-(Azetidin-3-yl)ethanaminedihydrochloride

2-(Azetidin-3-yl)ethanaminedihydrochloride

Cat. No.: B13129216
M. Wt: 173.08 g/mol
InChI Key: MNBFETFGQBMRIN-UHFFFAOYSA-N
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Description

2-(Azetidin-3-yl)ethanaminedihydrochloride is a chemical compound with the molecular formula C5H14Cl2N2 It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azetidin-3-yl)ethanaminedihydrochloride typically involves the reaction of azetidine with ethylamine under controlled conditions. This reaction is efficient for synthesizing functionalized azetidines, although it presents certain challenges that have been addressed through recent improvements in reaction protocols .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to obtain the dihydrochloride salt form of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(Azetidin-3-yl)ethanaminedihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The azetidine ring can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidine N-oxides, while reduction can produce amine derivatives. Substitution reactions can result in a variety of functionalized azetidines.

Mechanism of Action

The mechanism of action of 2-(Azetidin-3-yl)ethanaminedihydrochloride involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes and receptors. This interaction can lead to various biological responses, depending on the specific target and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Azetidin-3-yl)ethanaminedihydrochloride is unique due to its specific structural features and the presence of the ethanamine group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C5H14Cl2N2

Molecular Weight

173.08 g/mol

IUPAC Name

2-(azetidin-3-yl)ethanamine;dihydrochloride

InChI

InChI=1S/C5H12N2.2ClH/c6-2-1-5-3-7-4-5;;/h5,7H,1-4,6H2;2*1H

InChI Key

MNBFETFGQBMRIN-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)CCN.Cl.Cl

Origin of Product

United States

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